REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=O)[CH2:4][O:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1.[BH4-].[Na+].II.CO>C1COCC1>[CH3:1][NH:2][CH2:3][CH2:4][O:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
CNC(COC1=CC=CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of tert-butyl methyl ether (200 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica (200 g)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CNCCOC1=CC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.94 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |